2-(methoxyacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide
Overview
Description
2-(methoxyacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyacetyl group, a phenylethyl group, and a hydrazinecarbothioamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxyacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Methoxyacetyl Chloride: Methoxyacetic acid is reacted with thionyl chloride to form methoxyacetyl chloride.
Preparation of Phenylethylhydrazine: Phenylethylamine is treated with hydrazine hydrate to form phenylethylhydrazine.
Condensation Reaction: Methoxyacetyl chloride is then reacted with phenylethylhydrazine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(methoxyacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazinecarbothioamides.
Scientific Research Applications
2-(methoxyacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methoxyacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Altering Cell Membrane Properties: Affecting cell signaling and transport processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxyacetyl)-N-(1-phenylethyl)hydrazinecarbothioamide
- N-(1-phenylethyl)hydrazinecarbothioamide
- Methoxyacetylhydrazine
Uniqueness
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2-methoxyacetyl)amino]-3-(1-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-9(10-6-4-3-5-7-10)13-12(18)15-14-11(16)8-17-2/h3-7,9H,8H2,1-2H3,(H,14,16)(H2,13,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGBSNQICPHWCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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